N-Methylhydroxylamine

描述

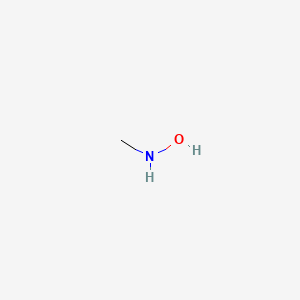

Structure

3D Structure

属性

IUPAC Name |

N-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c1-2-3/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQCSJYYDADLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4229-44-1 (hydrochloride) | |

| Record name | N-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10208035 | |

| Record name | N-Methylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-77-1 | |

| Record name | Methylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8920J3L6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Methylhydroxylamine and Its Precursors

Classical Synthetic Routes to N-Methylhydroxylamine

Traditional methods for synthesizing this compound have been well-established for decades. These routes, primarily involving reduction, substitution, and hydrolysis, form the foundational chemistry for this compound.

Reduction of Nitromethane (B149229) to this compound

The reduction of nitromethane stands as one of the most common and direct methods for preparing this compound. This transformation can be achieved through several reductive processes, including electrochemical and chemical methods.

One prominent method is the electrochemical reduction of nitromethane. Current time information in Bangalore, IN. Industrial-scale synthesis is often performed in an electrolytic cell using a copper cathode and a graphite (B72142) anode, with a cation membrane serving as a separator. smolecule.com The process involves the reduction of nitromethane in a hydrochloric acid solution to directly yield this compound hydrochloride with high purity. smolecule.com Research has shown that this electrosynthesis method is a green and effective approach for industrial production, characterized by a simple separation process and limited contamination. smolecule.com

Another classical approach involves the chemical reduction of nitromethane using metallic zinc. In this procedure, nitromethane is treated with zinc dust in the presence of ammonium (B1175870) chloride to yield this compound. wikipedia.orgorgsyn.org This method is a staple in laboratory-scale preparations. sciencemadness.org

Table 1: Electrochemical Reduction of Nitromethane to this compound Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Cathode Material | Copper | smolecule.com |

| Anode Material | Graphite | smolecule.com |

| Electrolyte | Hydrochloric Acid (HCl) Solution | smolecule.com |

| Current Density | 1000–2500 A·m⁻² | smolecule.com |

| Temperature | 30–50°C | smolecule.com |

| Average Yield | 65% | smolecule.com |

| Current Efficiency | 70% | smolecule.com |

| Reaction Selectivity | 99% | smolecule.com |

| Product Purity | 99% | smolecule.com |

Nucleophilic Substitution Approaches for this compound Synthesis

Nucleophilic substitution represents a fundamental strategy for forming the C-N bond in this compound. In these reactions, the hydroxylamine (B1172632) molecule acts as a nucleophile, attacking an electrophilic methyl source. The nitrogen atom in hydroxylamine is generally more nucleophilic than the oxygen, favoring N-alkylation over O-alkylation. cardiff.ac.uk

A direct approach involves the reaction of hydroxylamine with a methylating agent like methyl chloride. sciencemadness.org However, to avoid side products from over-alkylation, more complex, multi-step procedures are sometimes employed. One patented method involves an initial reaction between a hydroxylamine salt (such as hydroxylammonium chloride or sulfate) and an acetic ester. This is followed by a methylation step using an agent like methyl sulfate (B86663) or methyl iodide to introduce the N-methyl group, and a final hydrolysis with hydrochloric acid yields the desired product. The stoichiometry of the reagents is a critical parameter in controlling the reaction outcome.

Hydrolysis of Oximes and Related Nitrogenous Compounds to this compound

The synthesis of this compound can also be approached from the hydrolysis of related nitrogenous compounds, such as nitrones. The formation of a nitrone from the condensation of this compound with an aldehyde or ketone is a reversible reaction. mdpi.comresearchgate.net

For instance, diethyl (2-oxoethyl)phosphonate reacts with this compound hydrochloride to produce N-methyl C-(diethoxyphosphorylmethyl)nitrone. mdpi.com While the forward reaction (nitrone formation) is often favored synthetically, the principle of chemical equilibrium indicates that the reverse reaction, the hydrolysis of the nitrone, will yield the parent aldehyde or ketone and this compound. However, this hydrolytic approach is less commonly employed for the preparative synthesis of this compound compared to the more direct reduction of nitromethane.

Modern and Sustainable Synthetic Methodologies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign processes. In the context of this compound synthesis, this has led to a focus on catalytic methods.

Catalytic Synthesis of this compound

Catalytic routes offer significant advantages, including improved reaction rates, higher selectivity, and the ability to use milder reaction conditions, which aligns with the principles of green chemistry.

Heterogeneous catalysis is particularly valuable in industrial processes due to the ease of separating the catalyst from the reaction mixture. rsc.org A key modern method for producing this compound involves the catalytic hydrogenation of nitromethane using a heterogeneous catalyst.

A patented process describes the treatment of a nitromethane solution with hydrogen gas in the presence of a catalytic amount of a palladium catalyst. The reaction is typically carried out in a solvent such as methanol (B129727) and is promoted by the presence of diethylenetriaminepentaacetic acid or one of its salts. The resulting this compound is then treated with aqueous hydrochloric acid to isolate it as the hydrochloride salt. This method represents a significant advancement, providing a controlled and efficient pathway to the target compound.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis offers a pathway for the synthesis of this compound, often involving the hydrogenation of nitromethane. One notable process involves treating a solution of nitromethane in a solvent like methanol with hydrogen gas in the presence of a catalytic amount of a palladium catalyst. google.com To enhance the process, diethylenetriaminepentaacetic acid or its salt can be added. google.com This method is aimed at producing this compound in high yields and purity, making it suitable for industrial-scale production. google.com The catalytic hydrogenation of nitroalkanes is a known method for producing N-alkylhydroxylamines, though it can sometimes result in lower yields and the formation of alkylamine byproducts. google.com

Researchers are continually working on developing new catalysis concepts, including in the area of homogeneous catalysis, to expand the scope of catalytic reactions and study their mechanisms. mpg.de The development of chiral Brønsted acids, for instance, is a powerful tool in organocatalysis. mpg.de While many reports describe the formation of the C–N bond through homogeneous catalysis, the introduction of the N-O bond, as required for hydroxylamines, is less common. thieme-connect.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally friendly and efficient processes.

Solvent-Free this compound Synthesis

Solvent-free synthesis is a key aspect of green chemistry, minimizing waste and the use of hazardous substances. For the synthesis of N-methylnitrones, which are derivatives of this compound, a simple, fast, and eco-friendly procedure has been developed. nih.gov This method involves grinding aromatic aldehydes, this compound hydrochloride, and a mixture of sodium carbonate and sodium sulfate at room temperature without any solvent. nih.gov This technique has been successful in preparing the corresponding nitrones from aromatic and aliphatic aldehydes, as well as alicyclic ketones, in high yields within minutes. nih.gov Another solvent-free approach for the synthesis of α-aryl-N-methylnitrones utilizes a silica (B1680970) gel-NaOH catalyst system for the condensation reaction of this compound hydrochloride and benzaldehydes. tandfonline.comresearchgate.net Microwave irradiation has also been employed for the solvent-free synthesis of aldo- and ketonitrones from N-substituted hydroxylamine hydrochlorides and various aldehydes and ketones. csic.es

Atom Economy Considerations in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. The reduction of oxime ethers is a valuable method for synthesizing N,O-disubstituted hydroxylamines with high step- and atom-economy. mdpi.com However, many traditional methods have limitations. mdpi.com The direct coupling of nitrogen atoms, rather than incorporating a hydrazine (B178648) synthon, is a highly efficient method that offers greater flexibility in constructing molecules with N-N bonds, a related area of synthesis. nih.gov Challenges in this area include the high nucleophilicity of the nitrogen atoms, often requiring nitrogen activation through methods like electrochemistry or metal catalysis. nih.gov

Electrochemical Synthesis of this compound

Electrochemical methods provide a promising green alternative for the synthesis of this compound, often from the reduction of nitromethane. wikipedia.orgresearchgate.netchemicalbook.com This approach can be conducted in an aqueous acidic medium, offering high yields and minimal environmental impact. researchgate.net

Electrolytic Cell Design and Optimization for this compound Production

The design and optimization of the electrolytic cell are crucial for the efficient production of this compound. An industrial electrolytic cell has been designed for the electrochemical synthesis of this compound hydrochloride (N-MHA). researchgate.netchemicalbook.com This cell typically uses a divided configuration with a cathode, an anode, and a separator. researchgate.netmeskeveeyamcollege.ac.in The purpose of the divided cell is to separate the cathode and anode chambers with a semi-porous membrane, allowing ions to diffuse while preventing the mixing of reactants and products, which is important for avoiding unwanted side reactions. meskeveeyamcollege.ac.in

In one design, a copper cathode and a graphite anode are used with a cation membrane as the separator. researchgate.netchemicalbook.com The process involves the electrochemical reduction of nitromethane in a hydrochloric acid solution. researchgate.net Optimization of parameters such as current density and temperature is key to maximizing yield and efficiency. researchgate.net For instance, operating at a constant current of 1000–2500 A·m⁻² and a temperature of 30–50°C has been shown to produce N-MHA with high purity (99%), an average yield of 65%, and a current efficiency of 70%. researchgate.net The direct current power consumption for this process was reported as 8151.3 kW·h per 1000 kg of N-MHA. researchgate.netresearcher.life

Table 1: Optimized Parameters for Electrochemical N-MHA Synthesis

| Parameter | Value |

|---|---|

| Current Density | 1000–2500 A·m⁻² |

| Temperature | 30–50°C |

| Average Yield | 65% |

| Current Efficiency | 70% |

| Product Purity | 99% |

| Reaction Selectivity | 99% |

Data from industrial electrolytic cell design studies. researchgate.net

Electrode and Membrane Material Selection in this compound Electrosynthesis

The choice of electrode and membrane materials is critical for the performance and longevity of the electrolytic cell. For the synthesis of N-MHA from nitromethane, various materials have been investigated.

Electrodes:

Cathode: Copper has been successfully used as a cathode material. researchgate.netchemicalbook.com Other materials that have been explored for the reduction of nitroalkanes include Monel, nickel, stainless steel, and lead. researchgate.net

Anode: Graphite is a common choice for the anode. researchgate.netchemicalbook.com Dimensionally Stable Anodes (DSA®) have also been used. researchgate.net

Membranes:

A cation exchange membrane is typically used as a separator to allow the passage of cations while separating the anolyte and catholyte. researchgate.net These membranes, along with the graphite electrode, have demonstrated long-term stability, capable of continuous use for up to 5000 hours in preparative electrolysis. researchgate.net Common membrane materials for divided cells include sintered glass, porous porcelain, polytetrafluoroethylene, and polypropylene. meskeveeyamcollege.ac.in

Table 2: Materials for this compound Electrosynthesis

| Component | Material(s) |

|---|---|

| Cathode | Copper, Monel, Nickel, Stainless Steel, Lead |

| Anode | Graphite, Dimensionally Stable Anodes (DSA®) |

| Membrane | Cation Exchange Membrane |

A summary of materials used in the electrochemical production of N-MHA. researchgate.netchemicalbook.commeskeveeyamcollege.ac.in

Stereoselective and Regioselective Synthesis Involving this compound Moieties

This compound is a versatile reagent in synthetic organic chemistry, particularly in reactions where control over stereochemistry and regiochemistry is paramount. Its utility is pronounced in cycloaddition reactions and the synthesis of various heterocyclic compounds.

Stereoselective Synthesis:

The inherent reactivity of this compound allows for its participation in stereoselective transformations, yielding specific stereoisomers. A significant application is in 1,3-dipolar cycloaddition reactions. For instance, the intramolecular cycloaddition of nitrones derived from this compound and 16,17-seco-3-Methoxyestra-1,3,5(10),16-tetraen-17-al results in the formation of a single isoxazolidine (B1194047) isomer, demonstrating high stereoselectivity. researchgate.netnova.edu

Further research has explored the reactions between this compound and chiral enoate esters, such as those derived from D-glyceraldehyde. nih.govacs.org These reactions proceed through a concerted cycloaddition mechanism to form isoxazolidinones. The high diastereoselectivity observed in these processes is attributed to steric hindrance from chiral auxiliaries on the ester, which directs the approach of the hydroxylamine. nih.govacs.org This methodology has been successfully applied to the highly efficient and stereocontrolled synthesis of novel β-amino acids. nih.govacs.org

Regioselective Synthesis:

This compound is also instrumental in directing the regiochemical outcome of reactions, ensuring that reactants combine in a specific orientation. This is particularly evident in the synthesis of substituted heterocyclic systems.

One notable example is the synthesis of the anti-inflammatory agent Tepoxalin. thieme-connect.com The process involves the reaction of an acid chloride with this compound to form an N-methylhydroxamic acid, a key intermediate. thieme-connect.com Similarly, a regioselective process is employed for producing 1,5-diaryl pyrazole (B372694) anti-inflammatory agents, where this compound hydrochloride is reacted with an enol lactone in the presence of an amine base to generate the reactive this compound species. google.com This reaction is carefully controlled, typically at temperatures around 0°C, to ensure the desired regioselectivity. google.com

The synthesis of N-methyl-3-acylpyrroles via a multicomponent reaction of dimethylacetylene dicarboxylate (DMAD), this compound, and various acyl chlorides also proceeds with high regioselectivity. nih.gov Additionally, this compound is used to generate nitrones in situ for the regioselective synthesis of spiro isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions. rasayanjournal.co.in

The table below summarizes key research findings in stereoselective and regioselective synthesis involving this compound.

| Reaction Type | Reactants | Product | Selectivity |

| Intramolecular 1,3-Dipolar Cycloaddition | 16,17-seco-3-Methoxyestra-1,3,5(10),16-tetraen-17-al, this compound | Isoxazolidine isomer | Stereoselective researchgate.netnova.edu |

| Concerted Cycloaddition | Chiral Enoate Esters, this compound | Isoxazolidinones, β-Amino Acids | Stereoselective nih.govacs.org |

| Condensation/Cyclization | 6-aryl-4,6-dioxohexanoic acid derivatives, Arylhydrazine, this compound | Tepoxalin (1,5-Diarylpyrazole) | Regioselective thieme-connect.com |

| Multicomponent Reaction | Dimethylacetylene dicarboxylate, Acyl chlorides, this compound | N-Methyl-3-acylpyrroles | Regioselective nih.gov |

| 1,3-Dipolar Cycloaddition | α-methylene-γ-butyrolactone, Nitrones from this compound | Spiro Isoxazolidines | Regio- and Diastereoselective rasayanjournal.co.in |

Scale-Up Considerations and Industrial Synthesis Research of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including cost, efficiency, purity, and safety. Research has focused on developing robust and economically viable manufacturing processes. This compound is typically stored and sold as its more stable hydrochloride salt. wikipedia.org

Electrochemical Synthesis:

A prominent method for the industrial synthesis of this compound hydrochloride (N-MHA) is the electrochemical reduction of nitromethane. researchgate.netwikipedia.org An industrial electrolytic cell can be designed using a copper cathode, a graphite anode, and a cation exchange membrane as a separator. researchgate.net The process involves the reduction of nitromethane in a hydrochloric acid solution. This method is considered a green synthesis route due to its simple separation process and limited contamination. researchgate.net

Key parameters for the electrochemical synthesis have been investigated to optimize the process for industrial application.

| Parameter | Value / Condition | Impact on Synthesis |

| Current Density | 1000–2500 A·m⁻² | Affects reaction rate and efficiency. researchgate.net |

| Temperature | 30–50°C | Influences reaction kinetics and product stability. researchgate.net |

| Cathode Material | Copper | Effective for the reduction of nitromethane. researchgate.netwikipedia.org |

| Anode Material | Graphite | Provides stability and longevity (up to 5000 hours). researchgate.net |

| Average Yield | 65% | The fraction of reactant converted to the desired product. researchgate.net |

| Current Efficiency | 70% | The efficiency of the charge transfer in forming the product. researchgate.net |

| Reaction Selectivity | 99% | High selectivity towards the formation of N-MHA. researchgate.net |

| Product Purity | 99% | High purity N-MHA is achievable directly from the process. researchgate.net |

| Power Consumption | 8151.3 kWh per 1000 kg N-MHA | A key metric for assessing the economic viability of the process. researchgate.net |

Catalytic Hydrogenation:

An alternative industrial-scale process involves the catalytic hydrogenation of nitromethane. google.com Traditional methods of this type often suffer from low yields, the formation of significant amounts of alkylamine byproducts, and rapid loss of catalyst activity and selectivity, making them less suitable for industrial production. google.com

However, improved processes have been developed to overcome these limitations. One such patented process involves the hydrogenation of a nitromethane solution in the presence of a palladium catalyst and a chelating agent like diethylenetriaminepentaacetic acid (DTPA) or its salt. google.com This addition is key to achieving high yields and purity suitable for industrial-scale manufacturing. The this compound produced is then converted to its hydrochloride salt by reacting it with aqueous hydrochloric acid at a controlled temperature (e.g., 0 to 50 °C). google.com

Chemical Reactivity and Reaction Mechanisms of N Methylhydroxylamine

Nucleophilic Reactivity of N-Methylhydroxylamine

The presence of lone pairs of electrons on both the nitrogen and oxygen atoms of this compound confers significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of new covalent bonds. The nitrogen atom is generally the more potent nucleophilic site compared to the oxygen atom.

This compound reacts with carbonyl compounds, such as aldehydes and ketones, to form nitrones. This condensation reaction is a cornerstone of its synthetic utility and proceeds via a well-established mechanism. The reaction is typically catalyzed by acid and involves the initial nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon.

The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen of this compound attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate then undergoes dehydration, facilitated by the acidic conditions, to yield the final nitrone product and a molecule of water. The stability of the resulting C=N double bond in the nitrone drives the reaction to completion.

The general mechanism can be summarized as follows:

Protonation of the carbonyl group: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The nitrogen atom of this compound attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The hydroxyl group is protonated and eliminated as water, leading to the formation of a C=N double bond and yielding the nitrone.

A variety of nitrones can be synthesized from this compound and different carbonyl compounds.

Table 1: Examples of Nitrones from this compound and Carbonyl Compounds

| Carbonyl Compound | Resulting Nitrone |

|---|---|

| Formaldehyde (B43269) | C,N-dimethylnitrone |

| Acetaldehyde | N-methyl-C-ethylidenenitrone |

| Acetone | N-methyl-C-isopropylidenenitrone |

Beyond carbonyl compounds, the nucleophilic nature of this compound allows it to react with a range of other electrophilic centers. These reactions are fundamental to its role in various chemical transformations. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. In this reaction, the nitrogen atom of this compound acts as the nucleophile, attacking the β-carbon of the unsaturated system. This 1,4-conjugate addition results in the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound derivative.

Furthermore, this compound can react with alkyl halides and other electrophilic alkylating agents. The nitrogen atom, being the primary nucleophilic site, displaces the leaving group on the electrophile to form a new N-C bond.

Acylation and alkylation reactions of this compound further illustrate its nucleophilic character. These reactions typically occur at the more nucleophilic nitrogen atom, although O-acylated and O-alkylated products can also be formed under specific conditions.

Acylation: this compound reacts with acylating agents such as acid chlorides and anhydrides to form N-acyl-N-methylhydroxylamines. In this reaction, the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride or carboxylate). These acylated products are valuable intermediates in organic synthesis.

Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, results in the formation of N-alkyl-N-methylhydroxylamines. The nitrogen atom's lone pair attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Reactions with Electrophilic Centers

Electrophilic Reactivity of this compound Derivatives

While this compound itself is primarily a nucleophile, its derivatives can exhibit electrophilic reactivity. For example, the nitrones formed from the reaction of this compound with aldehydes can act as 1,3-dipoles in cycloaddition reactions. In these reactions, the nitrone functions as an electrophile, reacting with various dipolarophiles such as alkenes and alkynes. This [3+2] cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings, specifically isoxazolidines. The regioselectivity and stereoselectivity of these cycloadditions are influenced by the substituents on both the nitrone and the dipolarophile.

Redox Chemistry of this compound

This compound can participate in redox reactions, acting as either a reducing or an oxidizing agent depending on the reaction conditions and the other reactants involved. Its oxidation pathways are of particular interest in various chemical and biological contexts.

The oxidation of this compound can proceed through several pathways, yielding a variety of products. The specific outcome of the oxidation depends on the oxidizing agent used and the reaction conditions. One common oxidation pathway involves the formation of nitrones. For instance, the oxidation of this compound can lead to the formation of formaldehyde N-methylnitrone.

Another significant oxidation pathway involves the formation of radical intermediates. One-electron oxidation of this compound can generate the corresponding aminoxyl radical (CH₃-NHO•). These radicals are relatively stable and can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy. Further oxidation can lead to the formation of nitroso compounds (CH₃-N=O) and ultimately nitro compounds (CH₃-NO₂).

The oxidation can be initiated by various oxidizing agents, including metal ions, peroxides, and molecular oxygen. The interplay between these different oxidation pathways is complex and is an active area of research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydroxylamine (B1172632) |

| Nitrone |

| Aldehyde |

| Ketone |

| Carbinolamine |

| Formaldehyde |

| C,N-dimethylnitrone |

| Acetaldehyde |

| N-methyl-C-ethylidenenitrone |

| Acetone |

| N-methyl-C-isopropylidenenitrone |

| Benzaldehyde (B42025) |

| N-methyl-C-phenylnitrone |

| α,β-unsaturated carbonyl compound |

| β-amino carbonyl compound |

| Alkyl halide |

| Acid chloride |

| Anhydride |

| N-acyl-N-methylhydroxylamine |

| N-alkyl-N-methylhydroxylamine |

| Alkene |

| Alkyne |

| Isoxazolidine (B1194047) |

| Formaldehyde N-methylnitrone |

| Aminoxyl radical |

| Nitroso compound |

| Nitro compound |

| Metal ion |

| Peroxide |

Reduction Pathways of this compound

This compound can be reduced to form methylamine (B109427) (CH₃NH₂). This reduction is a key transformation and can be achieved through several methods, including catalytic hydrogenation and electrochemical processes.

The reduction of nitromethane (B149229) is a common route to produce this compound, which can then be further reduced to methylamine. youtube.com The process involves the controlled addition of hydrogen. For instance, the electrochemical reduction of nitromethane in a hydrochloric acid solution using a copper cathode and a graphite (B72142) anode can yield this compound hydrochloride. wikipedia.orgchemicalbook.com Further reduction of this compound leads to the formation of methylamine. youtube.com

Catalytic hydrogenation is another significant pathway for the reduction of this compound. Noble metal catalysts such as palladium on carbon (Pd/C) are often employed. chemicalbook.com However, the catalyst can be susceptible to poisoning, and over-reduction can lead to the formation of methylamine as a byproduct. chemicalbook.com The process can be optimized by using additives. For example, in the hydrogenation of nitroalkanes to N-alkylhydroxylamines, the presence of cations like iron, nickel, or cobalt can enhance the conversion efficiency when using recovered palladium catalysts. google.com A process using a palladium catalyst with diethylenetriaminepentaacetic acid (DTPA) has been developed to improve yield and catalyst stability, minimizing the further reduction to methylamine. google.com

Enzymatic reduction of this compound has also been observed. The benzamidoxime (B57231) reductase system in liver microsomes, which requires cytochrome b₅, NADH-cytochrome b₅-reductase, and a specific cytochrome P450 enzyme, can reduce aliphatic hydroxylamines like this compound back to their parent amines. nih.gov This enzymatic system has been shown to reduce this compound at a significant rate. nih.gov

Below is a table summarizing the reduction rates of this compound and related compounds by benzamidoxime reductase.

| Substrate | Reduction Rate (nmol min⁻¹ (mg of protein)⁻¹) |

| This compound | 153 |

| Methamphetamine hydroxylamine | 220.6 |

| Amphetamine hydroxylamine | 5.25 |

| Data sourced from a study on the reduction of aliphatic hydroxylamines by benzamidoxime reductase. nih.gov |

The electrochemical co-reduction of this compound with other compounds can also lead to the formation of methylamine, highlighting its role as a reaction intermediate.

Rearrangement Reactions Involving this compound

This compound participates in several types of rearrangement reactions, often catalyzed by acids. These rearrangements are crucial in synthetic organic chemistry for creating complex molecular architectures.

Acid-induced fragmentative rearrangements involving this compound can lead to the formation of various nitrogen-containing heterocycles. A notable example is the synthesis of β-lactams and β-homoproline derivatives. This process can be initiated by the reaction of an alkylidenecyclopropane tethered to a formyl group with this compound hydrochloride upon heating. nih.gov The mechanism involves an acid-induced fragmentative rearrangement of cycloadducts formed from nitrones (derived from this compound) and suitable methylenecyclopropane (B1220202) derivatives. nih.govresearchgate.net

While specific examples detailing Neber-type rearrangements directly involving this compound are not extensively documented in the provided search results, the general principle of the Neber rearrangement involves the conversion of a ketoxime to an α-amino ketone. This reaction typically proceeds via a tosylated oxime treated with a base. Given that this compound can form nitrones, which are key intermediates in related rearrangements, its derivatives could potentially undergo transformations analogous to the Neber rearrangement under specific conditions.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. While the classic Beckmann rearrangement involves oximes derived from ketones, analogous rearrangements can occur with related structures. The Bamberger rearrangement, for instance, involves the acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols, proceeding through a nitrenium ion intermediate. wikipedia.org Although distinct, this highlights the susceptibility of hydroxylamine derivatives to acid-catalyzed rearrangements involving nitrogen-containing intermediates. The thermal rearrangement of N-methyl hydroxamic acids to N-methyl-O-acylhydroxylamines proceeds through an intermolecular mechanism involving the formation of this compound. kent.ac.uk

Neber-Type Rearrangements

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of this compound are crucial for understanding its reactivity, particularly in acid- or base-catalyzed reactions. The molecule contains two potential sites for protonation: the nitrogen atom and the oxygen atom.

The pKa of this compound is reported to be approximately 5.96. wikidata.orgorganicchemistrydata.orgkyoto-u.ac.jpsrce.hr This value reflects the equilibrium of its protonation. Theoretical studies and experimental measurements indicate that protonation occurs preferentially at the nitrogen atom, which is energetically more favorable than oxygen protonation. researchgate.net The proton affinity of the nitrogen atom in this compound has been calculated to be significantly higher than that of the oxygen atom. researchgate.net

The table below presents the experimental and calculated pKa values for this compound and related compounds.

| Compound | Experimental pKa | Calculated pKa |

| This compound | 5.96 | 6.3 |

| Diethylamine | 10.98 | 10.4 |

| Diisopropylamine | 11.05 | 11.3 |

| Data sourced from a study on the estimation of pKa values of amines. srce.hr |

Mechanistic Investigations using Isotopic Labeling Studies for this compound Reactions

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions. Studies involving this compound have utilized isotopes of nitrogen (¹⁵N) and hydrogen (deuterium, D) to trace the pathways of atoms during reactions.

In the reaction of this compound with sodium pentacyanonitrosylferrate(II) (nitroprusside), ¹⁵N labeling of the nitrosyl group was used to confirm the formation of N-methyl-N-nitrosohydroxylamine. conicet.gov.ar This study helped to elucidate a mechanism involving the formation of a precursor complex followed by an OH⁻-assisted formation of a deprotonated adduct. conicet.gov.ar

Deuterium (B1214612) labeling has been employed to investigate the mechanism of a palladium-free Wacker oxidation where this compound hydrochloride serves as the oxygen source. researchgate.net These isotopic studies revealed a hydrogen shift mechanism. researchgate.net Similarly, deuterium labeling of this compound-O-sulfonate was used to study its reaction kinetics in D₂O, providing insights into the reaction mechanism and suggesting a nucleophilic attack on the nitrogen atom. oregonstate.edu

Isotopic labeling has also been crucial in studying biochemical reactions. For instance, reaction-induced Fourier transform infrared (RIFT-IR) spectroscopy, in conjunction with isotopic labeling, has been used to study the proton-coupled electron transfer (PCET) reactions of this compound with tyrosyl radicals in ribonucleotide reductase. nih.gov Furthermore, deuterium-labeled analogs of phosphorylated cyclic nitrones derived from reactions involving this compound have been synthesized to simplify the EPR spectra of spin adducts for detecting free radicals. mdpi.com

Kinetic Studies of this compound Reactions

Kinetic studies provide crucial insights into the reaction rates and mechanisms involving this compound. The reactivity of this compound is significantly influenced by factors such as pH and the presence of catalysts, which can alter reaction pathways and the nature of the rate-determining steps.

The pH of the reaction medium is a critical determinant of the reaction kinetics for this compound, primarily by influencing the protonation state of the nucleophile and the stability of reaction intermediates.

In the reaction with nitrosobenzene (B162901), the pH-rate profile demonstrates a distinct break between pH 0.5 and 3.0. oup.comoup.com This phenomenon is attributed to a shift in the rate-determining step. At lower pH values, the rate-determining step is the nucleophilic attack of the amine on nitrosobenzene. oup.comoup.com As the pH increases, the rate-determining step changes to the dehydration of the addition intermediate formed between the reactants. oup.comoup.com This behavior contrasts with the reaction of N-phenylhydroxylamine with nitrosobenzene, where dehydration of the intermediate is the sole rate-determining step across the entire pH range. oup.comoup.com

The reaction of this compound with norcamphor (B56629) exhibits what is known as a type B pH-rate profile. scielo.brscielo.br This type of profile is characterized by two breaks in linearity, resulting in five distinct kinetic regions. These regions correspond to the hydronium-ion catalyzed attack at low pH, an uncatalyzed attack at intermediate pH, hydronium-ion assisted proton transfer to the zwitterionic intermediate (T±), an intramolecular proton transfer within T±, and finally, the hydronium-ion catalyzed dehydration of the neutral tetrahedral intermediate (T0). scielo.br

In redox reactions, pH also plays a pivotal role. During the reduction of the tyrosyl radical of the R2 protein of E. coli ribonucleotide reductase, the rate constant for the reaction with this compound decreases as the pH increases. nih.gov This is because the protonated form, CH₃NH₂⁺OH, which has a pKa of 6.2, exhibits little to no reactivity with the tyrosyl radical. nih.gov Similarly, the oxidation of this compound by ferrate(VI) involves a pathway that is dependent on the acid concentration. nih.govacs.org

The reaction with nitrous acid below a concentration of 2M perchloric acid proceeds via an acid-catalyzed mechanism. rsc.orgrsc.org In contrast, the nitrosation reaction with sodium pentacyanonitrosylferrate(II) (nitroprusside) in the pH range of 7.1 to 9.3 is assisted by hydroxide (B78521) ions (OH⁻). conicet.gov.arrsc.orgconicet.gov.ar Interestingly, a study on the oxidation-reduction reaction between this compound and vanadium(V) in a nitric acid medium found that the reaction order with respect to the hydrogen ion concentration was zero, indicating no pH dependence under those specific conditions. akjournals.com

Table 1: Summary of pH Effects on this compound Reaction Kinetics

| Reactant | pH Range | Observed Effect on Rate | Rate-Determining Step/Mechanism | Citations |

| Nitrosobenzene | 0.5 - 3.0 | Break in pH-rate profile | Changes from nucleophilic attack to dehydration of intermediate | oup.comoup.com |

| Norcamphor | - | Type B profile with 5 kinetic regions | Dependent on pH: catalyzed attack, uncatalyzed attack, proton transfer, dehydration | scielo.brscielo.br |

| Tyrosyl Radical | 6.2 - 8.6 | Rate decreases with increasing pH | Protonated form (pKa=6.2) is unreactive | nih.gov |

| Ferrate(VI) | - | Acid-dependent pathway | Two-term component representing acid-dependent and independent pathways | nih.govacs.org |

| Nitrous Acid | < 2M HClO₄ | Acid-catalyzed | Initial nitrosation at the oxygen atom of the conjugate acid | rsc.orgrsc.org |

| Nitroprusside | 7.1 - 9.3 | OH⁻ assisted | OH⁻-assisted formation of a deprotonated adduct | conicet.gov.arrsc.orgconicet.gov.ar |

| Vanadium(V) | - | Zero-order with respect to [H⁺] | Rate is independent of acidity in nitric acid medium | akjournals.com |

The rates of this compound reactions can be significantly enhanced by the presence of catalysts, which can function as general acids, general bases, or metal complexes.

The reaction of this compound with nitrosobenzene is subject to both general acid and general base catalysis. oup.com The general acid catalysis follows the Brønsted equation, yielding a Brønsted coefficient (α) of 0.34. oup.com Water itself acts as a general acid catalyst in this mechanism. oup.com The reaction also demonstrates general-base catalysis, with a Brønsted coefficient (β) of 0.20. oup.com Notably, the hydroxide ion exhibits a positive deviation from the Brønsted plot, suggesting it functions as a specific-base catalyst. oup.com

An acid-catalyzed mechanism is also observed in the reaction between this compound and nitrous acid in solutions containing less than 2M perchloric acid. rsc.orgrsc.org The rate law for this reaction is v = k₃[RNH₂⁺OH][HNO₂]h₀, which involves the initial nitrosation at the oxygen atom of the conjugate acid of this compound. rsc.orgrsc.org

Metal complexes can also serve as effective catalysts. The nitrosation by nitroprusside, [Fe(CN)₅NO]²⁻, is explicitly shown to be assisted by the hydroxide ion. conicet.gov.arrsc.orgconicet.gov.ar The reaction follows the rate law: R = kexp [Fe(CN)₅NO²⁻] × [MeN(H)OH] × [OH⁻], with an experimental rate constant (kexp) of (1.6 ± 0.2) × 10⁵ M⁻² s⁻¹ at 25.0 °C. conicet.gov.arrsc.org The proposed mechanism involves the formation of a precursor complex between nitroprusside and this compound, followed by an OH⁻-assisted formation of a deprotonated adduct. conicet.gov.arrsc.orgconicet.gov.ar

Furthermore, the iron(II) complex [Fe(CN)₅H₂O]³⁻ catalytically promotes the disproportionation of this compound into the corresponding alkylamine and oxidation products. conicet.gov.ar Kinetic measurements of this process suggest an initial coordination step of this compound to the Fe(II) center. conicet.gov.ar

Table 2: Catalysis in this compound Reactions

| Reaction | Catalyst Type | Catalyst(s) | Kinetic Parameters / Rate Law | Citations |

| Reaction with Nitrosobenzene | General Acid | Formic acid, Acetic acid, Water, etc. | Brønsted α = 0.34 | oup.com |

| Reaction with Nitrosobenzene | General/Specific Base | Morpholine, Imidazole / Hydroxide ion | Brønsted β = 0.20 / Specific-base catalysis | oup.com |

| Reaction with Nitrous Acid | Acid Catalysis | H⁺ (in < 2M HClO₄) | v = k₃[RNH₂⁺OH][HNO₂]h₀ | rsc.orgrsc.org |

| Nitrosation | Metal Complex / Base | [Fe(CN)₅NO]²⁻ / OH⁻ | R = kexp[Fe(CN)₅NO²⁻][MeN(H)OH][OH⁻]kexp = (1.6 ± 0.2) × 10⁵ M⁻² s⁻¹ | conicet.gov.arrsc.orgconicet.gov.ar |

| Disproportionation | Metal Complex | [Fe(CN)₅H₂O]³⁻ | Catalytic disproportionation observed | conicet.gov.ar |

Applications of N Methylhydroxylamine in Chemical Synthesis and Materials Science

N-Methylhydroxylamine as a Building Block in Organic Synthesis

This compound is a fundamental component in the synthesis of numerous organic molecules due to its reactive hydroxylamine (B1172632) group. solubilityofthings.com It is primarily used as a reagent to construct complex molecules, particularly those containing nitrogen and oxygen atoms. solubilityofthings.comcymitquimica.com

This compound is instrumental in the synthesis of various nitrogen-containing heterocycles, most notably through the formation of nitrones and their subsequent cycloaddition reactions. rsc.orgclockss.org Intramolecular 1,3-dipolar cycloaddition of nitrones, generated from this compound and aldehydes containing an alkene moiety, is a powerful method for constructing fused heterocyclic systems like isoxazolidines. rsc.orgclockss.orgorgsyn.org This transformation functionalizes alkenes by creating both a C-C and a C-O bond simultaneously. rsc.org

The cycloaddition process can be highly regioselective and stereoselective. For instance, the reaction of a nitrone derived from this compound and an aldehyde can lead to cis-fused isoxazolidines in high yield. rsc.org The regioselectivity is influenced by the tether connecting the nitrone and the alkene, as well as substituents on the alkene. rsc.orgclockss.org These isoxazolidine (B1194047) rings are valuable intermediates themselves, as the N-O bond can be easily cleaved to yield 1,3-aminoalcohols, which are important structural motifs in natural products. orgsyn.org This strategy has been successfully applied in the total synthesis of complex natural products, including alkaloids like luciduline, cocaine, and chanoclavine (B110796) I. clockss.orgorgsyn.org

Examples of this methodology include:

The reaction of an aldehyde with this compound hydrochloride in pyridine (B92270) to generate a nitrone, which upon heating, undergoes intramolecular cycloaddition to form a cis-fused isoxazolidine. rsc.org

The condensation of olefinic aldehydes with this compound, followed by heating, to produce bridged or fused isoxazolidine cycloadducts. clockss.org

The reaction of 2-butenylcyclohexanone with this compound to yield a perhydroindane derivative, demonstrating the formation of complex bicyclic systems. clockss.org

This cycloaddition strategy provides an efficient pathway to complex nitrogen-containing molecules that are otherwise difficult to synthesize. clockss.orgfrontiersin.orgnih.gov

This compound is a key reagent for introducing the N-methylaminooxy group into organic molecules, thereby creating a wide array of functionalized derivatives. Its nucleophilic character allows it to react with various electrophiles, serving as a versatile building block. solubilityofthings.comcymitquimica.com A primary application is its reaction with carbonyl compounds (aldehydes and ketones) to form N-methylnitrones and oximes, which are themselves valuable functional intermediates. solubilityofthings.comcymitquimica.com

It also participates in the synthesis of more complex structures. For example, it can be used to prepare N-methyl-O-alkoxyformate hydroxylamine hydrochloride reagents, which react with carbonyl compounds to yield α-functionalized products through a proposed cymitquimica.comcymitquimica.com-sigmatropic rearrangement. organic-chemistry.org Furthermore, this compound derivatives have been developed to act as electrophilic aminating reagents, enabling the direct synthesis of unprotected N-methylanilines from simple arenes, a significant transformation in creating pharmaceutical and agrochemical building blocks. ethz.ch The reaction of this compound with phosphate (B84403) esters like bis(2,4-dinitrophenyl)phosphate (BDNPP) has also been studied, revealing complex pathways involving both O-attack and N-attack at the phosphorus center, leading to various phosphorylated and rearranged products. researchgate.netresearchgate.net

This compound is a central precursor for the synthesis of N-methylnitrones, which are 1,3-dipolar species widely used in cycloaddition reactions. mdpi.com The most common method for preparing these nitrones is the direct condensation of this compound, often in its hydrochloride salt form, with an aldehyde or a ketone. mdpi.comias.ac.in

This condensation reaction can be performed under various conditions:

In solution: The reaction is often carried out by warming or refluxing the reactants in an organic solvent like toluene (B28343) or pyridine. rsc.orgrsc.org

Solvent-free: Eco-friendly methods have been developed, such as grinding the reactants at room temperature or using microwave irradiation without any solvent. mdpi.comcsic.es Grinding this compound hydrochloride with an aldehyde and a solid base like sodium carbonate is a fast and efficient method. mdpi.com

In green solvents: Glycerol has been used as a recyclable, catalyst-free medium for the condensation, where it also helps to absorb the water produced during the reaction, thus driving the equilibrium towards the nitrone product. ias.ac.in Water itself has also been used as a solvent for the synthesis of specific nitrones, such as N-methyl-α-chloral nitrone. rasayanjournal.co.in

The general reaction is the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N⁺-O⁻ functionality of the nitrone. ias.ac.inoup.com The rate of nitrone formation can be enhanced by additives like p-anisidine. nih.gov The resulting nitrones are key intermediates for synthesizing five-membered heterocycles like isoxazolidines through [3+2] cycloaddition reactions with alkenes. rsc.orgclockss.orgnih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Benzaldehyde (B42025), this compound HCl | Glycerol, 60-80°C, 15 min | C-Phenyl-N-methylnitrone | 83% | ias.ac.in |

| Aldehyde, this compound HCl | MW, solvent-free | Aldonitrone | High | csic.es |

| Aldehyde, this compound HCl, Na₂CO₃, Na₂SO₄ | Grinding, room temp. | N-methylnitrone | High | mdpi.com |

| L-arabinose derivative, this compound HCl | Pyridine, 80°C | Nitrone intermediate | 92% | rsc.org |

| Chloral, this compound | Water, 5-10°C, 8 hr | N-methyl-α-chloral nitrone | 86% | rasayanjournal.co.in |

This compound plays a crucial, albeit indirect, role in certain fragmentative rearrangement reactions. Its primary function is to serve as the precursor for nitrones, which then undergo cycloaddition to form intermediates that are susceptible to rearrangement.

A notable example is the acid-induced fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines to produce β-lactams (azetidinones) and β-homoproline derivatives. nih.gov The synthesis begins with the formation of a nitrone from an appropriate aldehyde and this compound hydrochloride. This nitrone then undergoes a cycloaddition reaction with a methylenecyclopropane (B1220202) derivative to form the spirocyclic isoxazolidine. Subsequent treatment with acid induces a fragmentation of the cycloadduct, leading to the formation of the β-lactam ring system. nih.gov This domino reaction provides access to valuable nitrogen-containing ring systems that are common motifs in biologically active compounds. nih.gov

Additionally, this compound derivatives are involved in other types of rearrangements. For instance, N-methyl-O-alkoxyformate hydroxylamine reagents, prepared from this compound, react with carbonyl compounds to give α-functionalized products through a process suggested to involve a cymitquimica.comcymitquimica.com-sigmatropic rearrangement. organic-chemistry.org

This compound is a key reagent for the synthesis of N-methylated hydroxamic acids (R-CO-N(CH₃)OH). mdpi.comlookchem.com These compounds are a subclass of hydroxamic acids, which have significant biological activities and chelating properties. mdpi.com

The synthesis of N-methyl hydroxamic acid derivatives can be achieved through several routes:

Enzymatic Synthesis: Lipase (B570770) catalysts, such as Lipozyme TL IM, can be used to synthesize N-methyl fatty hydroxamic acids from the reaction of oils (like palm kernel oil) with this compound in a biphasic medium. mdpi.com This enzymatic approach offers mild reaction conditions compared to traditional chemical methods. mdpi.comsapub.org For the synthesis of N-methyl fatty hydroxamic acids (MFHAs), an optimal molar ratio of 6:1 (this compound to palm kernel oil) resulted in a conversion of 77.8%. mdpi.com

From Activated Carboxylic Acids: A common chemical method involves activating a carboxylic acid, for example, by converting it to an acyl chloride. The resulting acyl chloride is then reacted with this compound hydrochloride in the presence of a base like triethylamine (B128534) (Et₃N) to yield the desired N-methyl hydroxamic acid. lookchem.com This method is often necessary when direct reaction with less reactive esters is difficult due to steric hindrance from the methyl group. lookchem.com

From Polymeric Precursors: Polymeric structures containing N-methylhydroxamic acid functionalities can be prepared. For instance, poly(acryloyl) imide esters can be reacted with this compound to create polymers bearing hydroxamic acid groups, which can then be used for applications like pH-controlled drug delivery. nih.govresearchgate.net

The synthesis of N-methylated versions is sometimes more challenging than their N-unsubstituted counterparts due to the steric hindrance of the methyl group. lookchem.com

| Starting Material | Reagent | Conditions | Product | Reference |

| Palm Kernel Oil | This compound (N-MHA) | Lipozyme TL IM, Hexane/Water, 39°C, 72h | N-Methyl Fatty Hydroxamic Acids (MFHAs) | mdpi.com |

| 1,2,4-Triazole Ester | 1. Oxalyl dichloride; 2. This compound HCl, Et₃N | DCM, r.t. | N-methyl hydroxamic acid derivative | lookchem.com |

| Poly[ethylene-alt-(maleic anhydride)] | This compound | - | N-methylhydroxamic acid of the polymer | researchgate.net |

This compound in Fragmentative Rearrangement Reactions

This compound in Polymer Chemistry Research

This compound and its derivatives are utilized in polymer chemistry for the synthesis and modification of polymers, leading to materials with specific functionalities. biosynth.com One key application involves incorporating reactive groups onto polymer backbones. For example, copolymers based on 4-vinylbenzaldehyde (B157712) can be treated with this compound hydrochloride to convert the aldehyde moieties into nitrone groups. scispace.com These nitrone-bearing polymers can then undergo further reactions, such as strain-promoted cycloadditions, for multi-functionalization. scispace.com

The synthesis of degradable polymers for controlled drug delivery is another area of application. This compound can be reacted with polymers like poly(acryloyl) or poly[ethylene-alt-(maleic anhydride)] to introduce N-methylhydroxamic acid functionalities. nih.govresearchgate.net These groups can then be used to attach drugs via an amido-ester bond. The hydrolysis rate of this linkage is pH-dependent, allowing for controlled drug release. Studies have shown that drug release from polymers containing N-methylhydroxamic acid is faster than from those with unsubstituted hydroxamic acid. nih.gov

Additionally, N-alkylhydroxylamines, including this compound, have been used as "stopping agents" in synthetic rubber polymerization to control the reaction. google.com While the direct use of this compound as a monomer is less common, its role in creating functional polymers and hydrogels through post-polymerization modification is an active area of research. rsc.orgznaturforsch.com

This compound in Polymerization Initiation

The direct use of this compound as a primary initiator for polymerization is not a commonly documented application in scientific literature. Instead, its role in radical polymerization is more frequently associated with the termination or control of the polymerization process. Research and patents show that this compound and its derivatives are effective as "shortstopping" agents in free-radical emulsion polymerization. google.comgoogle.com These agents are introduced to terminate the reaction at a specific monomer conversion level to achieve a polymer with desired characteristics. google.comgoogle.com For example, this compound (MHA) is listed as a primary alkyl hydroxylamine used in combination with other agents to terminate the free-radical initiated emulsion polymerization for producing elastomers like styrene-butadiene rubber. google.comgoogleapis.com Its function is to quench radical intermediates, thereby halting the growth of polymer chains.

While not a direct initiator, derivatives of this compound can be synthesized into molecules that do initiate polymerization. For instance, a protected hydroxamic acid building block with a free hydroxyl group can be designed to act as an initiator for anionic ring-opening polymerization. researchgate.net However, in standard free-radical polymerizations, a conventional initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is used to begin the chain-growth process, and this compound is subsequently used for polymer modification. nih.govnih.gov

This compound in Polymer Functionalization

This compound is a versatile reagent for the post-polymerization functionalization of polymers, enabling the introduction of specific chemical moieties and the creation of materials with tailored properties. This process typically involves preparing a reactive polymer backbone and then treating it with this compound or its salts.

A key application is the creation of nitrone-bearing polymers. Copolymers containing aldehyde groups, such as those based on 4-vinylbenzaldehyde (VBA), can be reacted with this compound hydrochloride in the presence of a base like triethylamine. nih.govscispace.com This reaction converts the pendant aldehyde groups into nitrone groups. nih.gov These nitrone-functionalized polymers can then undergo further reactions, such as 1,3-dipolar cycloadditions, for advanced applications. nih.gov

Another significant area of functionalization is the synthesis of N-methylaminooxy-functionalized polypeptides. scispace.com This method allows for the direct coupling of polypeptides with unmodified reducing saccharides in water, leading to the formation of neoglycopolypeptides. scispace.com This oxime ligation technique is highly efficient and chemoselective. scispace.com The resulting neoglycoconjugates are water-soluble and have tunable properties like chain conformation and charge, making them attractive as degradable glycoprotein (B1211001) mimics. scispace.comgoogle.com

Furthermore, this compound is used to create polymers with hydroxamic acid functionalities. A common method involves the free-radical polymerization of acryloyl chloride to form poly(acryloyl chloride). nih.govacs.org This polymer is then reacted with this compound to convert the acryloyl chloride units into N-methylhydroxamic acid groups. nih.govacs.org These functionalized polymers have been explored for applications such as pH-controlled drug delivery systems, where the hydroxamate linkage can be cleaved under specific conditions to release a tethered drug molecule. nih.govacs.org

| Polymer Precursor | Reagent | Functional Group Introduced | Resulting Polymer | Application Area |

| Poly(4-vinylbenzaldehyde-co-styrene) | This compound HCl, Triethylamine | Nitrone | Nitrone-bearing copolymer | Further cycloaddition reactions nih.gov |

| Functional Polypeptides | N-methylaminooxy groups | N-methylaminooxy | Neoglycopolypeptides | Glycoprotein mimics scispace.comgoogle.com |

| Poly(acryloyl chloride) | This compound | N-methylhydroxamic acid | Poly(N-hydroxy-N-methylacrylamide) | pH-controlled drug delivery nih.govacs.org |

This compound in Coordination Chemistry Research

Ligand Properties of this compound and its Derivatives

This compound and, more commonly, its derivatives are valuable ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. biosynth.com The primary ligating form is the N-methylhydroxamate, which is typically generated in situ or synthesized from this compound. Hydroxamic acids are known to be excellent chelating agents, especially for transition metals. acs.org

The key structural feature that imparts these properties is the N-hydroxy amide group (-N(OH)C=O), which can be deprotonated to form a hydroxamate anion. This anion typically coordinates to metal centers in a bidentate fashion through the two oxygen atoms (one from the deprotonated hydroxyl group and one from the carbonyl group), forming a stable five-membered chelate ring. nih.govacs.org This O,O-coordination mode is prevalent in complexes with metals like iron, cobalt, nickel, and zinc. acs.org

Derivatives can be designed to create multisite ligands for constructing complex supramolecular structures. For example, 2,2'-bipyridine (B1663995) ligands substituted with N-methyl hydroxamic acid groups have been synthesized. googleapis.com These ligands can organize in the presence of a first metal ion (e.g., Fe²⁺) to create a specific binding pocket for a second, different metal ion, demonstrating a strategy of self-assembly through sequential complexation. googleapis.com Similarly, triazine-based scaffolds functionalized with multiple this compound groups have been developed, showing strong binding and high selectivity for specific ions like uranyl(VI).

Formation and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of a suitable metal salt with the pre-synthesized ligand in an appropriate solvent. For instance, transition metal hydroxamate complexes are often prepared by reacting a metal(II) salt with the corresponding N-methylbenzohydroxamic acid ligand in a 1:2 molar ratio in a solvent like hot toluene or methanol (B129727). google.comnih.gov

A variety of metal complexes have been synthesized and characterized. Studies have reported the formation of complexes with numerous d-block and f-block metals. nih.gov For example, N-methyl m-nitrobenzohydroxamic acid, prepared from this compound hydrochloride and m-nitrobenzoyl chloride, has been used to synthesize complexes with Ni(II), Co(II), Cu(II), Fe(III), Cr(III), Cd(II), and Zn(II). nih.gov Similarly, N-nitrozo-N-methylhydroxylamine (a derivative) forms complexes with a range of 3d-metal cations, with the stability constants found to be in the range of 9.86–11.58. nih.gov

The characterization of these metal complexes is performed using a suite of analytical techniques:

FT-IR Spectroscopy is used to identify the coordination mode by observing shifts in the vibrational frequencies of key functional groups, such as the C=O (carbonyl) and N-O stretches, upon complexation. google.comnih.gov

UV-Vis Spectroscopy provides information about the electronic transitions within the complex and can be used to determine formation constants in solution. nih.govnih.gov

NMR Spectroscopy (e.g., ¹H-NMR) helps to elucidate the structure of the ligand and confirm its incorporation into the complex. googleapis.comnih.gov

Elemental Analysis is used to confirm the stoichiometry of the metal-ligand complex. google.comnih.gov

X-ray Diffraction provides definitive information on the crystal and molecular structure, including bond lengths, bond angles, and the coordination geometry of the central metal ion. nih.gov

Table of Representative Metal Complexes with this compound Derivatives

| Ligand | Metal Ion(s) | Characterization Methods |

|---|---|---|

| N-methyl m-nitrobenzohydroxamic acid | Ni(II), Co(II), Cu(II), Fe(III), Cr(III), Cd(II), Zn(II) | FT-IR, ¹H-NMR, UV-Vis nih.gov |

| N-nitrozo-N-methylhydroxylamine | d and f block metals (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) | Elemental analysis, X-ray diffraction, IR, UV spectroscopy nih.gov |

| N-methyl o-methoxybenzohydroxamic acid | Fe(II), Co(II), Zn(II), Ni(II) | FT-IR, UV-Vis, TLC acs.org |

This compound in Materials Science Research (Non-Biological)

Precursor for Advanced Materials Synthesis

This compound serves as a crucial precursor for creating advanced functional materials by enabling the synthesis of polymers with specific, tailored properties. Its utility lies in its capacity to introduce the highly versatile hydroxamic acid or nitrone functionalities onto polymer backbones.

One major application is in the development of chelating polymers. By functionalizing polymers with N-methylhydroxamic acid groups, materials with a high affinity for various metal ions, particularly iron(III), can be produced. These hydroxamic acid-functionalized polymers are being investigated as oxidatively stable alternatives to established catechol-based systems for applications such as coating metal oxide surfaces. This allows for the solubilization of nanoparticles, like iron oxide, in various media, which is critical for their application in catalysis and diagnostics.

Furthermore, this compound is a key building block in the synthesis of polymers for stimuli-responsive systems. For example, polymers containing a degradable hydroxamate linkage, synthesized using this compound, have been developed for pH-controlled delivery systems. nih.govacs.org The rate of cleavage of the bond linking a molecule to the polymer can be tuned by the local pH, allowing for targeted release. nih.gov Research has shown that polymers derived from this compound release cargo faster at higher pH values and that the N-methyl group enhances the release rate compared to unsubstituted hydroxamic acid polymers. nih.govacs.org

The reaction of this compound with aldehyde-bearing polymers to form nitrones is another route to advanced materials. nih.gov The resulting nitrone groups are dipoles that can readily participate in 1,3-dipolar cycloaddition reactions, a powerful tool for creating complex polymer architectures and for surface functionalization. biosynth.com

Surface Modification Studies involving this compound

This compound (MHA) is a versatile reagent utilized in a variety of surface modification techniques across different materials. Its reactivity allows for the introduction of specific functionalities onto surfaces, altering their chemical and physical properties for targeted applications.

One area of study involves the modification of polymer surfaces. This compound hydrochloride is used to react with aldehyde groups on polymers, such as those based on 4-vinylbenzaldehyde, to form nitrone-bearing polymers. nih.gov These modified polymers can then undergo further reactions, like strain-promoted alkyne-nitrone cycloadditions (SPANC), which are valuable for bi-functionalizing polymers in a controlled manner. nih.gov This method provides a scaffold for attaching various molecules to the polymer surface. nih.gov

In the realm of biomaterials and nanotechnology, this compound serves as a critical linker. It has been used to functionalize peptidoglycan (PG) fragments like muramyl dipeptide (MDP) by incorporating methyl N,O-hydroxylamine linkers. nih.gov This modification enables the subsequent attachment of fluorophores or the creation of self-assembled monolayers for studying biological interactions, such as with surface plasmon resonance (SPR) analysis. nih.gov Similarly, it has been employed in the modification of nanoparticles for targeted drug delivery. For instance, this compound can be used to convert aldehyde groups on antibodies to nitrones, which are then attached to dibenzocyclooctene-modified nanoparticles via click chemistry. d-nb.info

The modification of inorganic surfaces has also been explored. Studies have shown that amorphous carbon thin films, which are primarily composed of sp²-hybridized carbon, can be modified using this compound. researchmap.jp In the field of renewable energy, hydroxylamine derivatives, including this compound, have been investigated as additives in the fabrication of perovskite solar cells. researchgate.net Research indicates that these additives can suppress the formation of undesirable phases and passivate defects, residing on the surface or at the grain boundaries of the perovskite film rather than being incorporated into the crystal lattice. researchgate.net This surface treatment leads to improved power conversion efficiency and stability of the solar cells. researchgate.net

| Material/Molecule | Modification Method | Purpose/Application | Key Finding |

| 4-vinylbenzaldehyde-co-styrene polymers | Reaction with this compound hydrochloride | Preparation of nitrone-bearing polymers for cycloaddition reactions | Creates a reactive polymeric scaffold amenable to further functionalization. nih.gov |

| Muramyl dipeptide (MDP) | Incorporation of methyl N,O-hydroxylamine linkers | Creation of probes for studying host-peptidoglycan interactions | Allows for bioconjugation to fluorophores and use in surface plasmon resonance analysis. nih.gov |

| Antibodies/Nanoparticles | Conversion of aldehyde groups to nitrones for click chemistry | Attachment of antibodies to nanoparticles for targeted delivery | Enables specific conjugation without compromising antibody binding. d-nb.info |

| Amorphous carbon thin films | Surface treatment | Surface functionalization | Demonstrates the ability to modify carbon-based surfaces. researchmap.jp |

| FAPbI₃ Perovskite Films | Additive in precursor solution | Improve solar cell performance and stability | Additive resides on the surface/grain boundaries, suppressing defects. researchgate.net |

This compound in Industrial Chemical Processes (Excluding specific product formulations/toxicology)

This compound and its salts are significant compounds in various industrial chemical processes due to their reactivity as nucleophiles and reducing agents. solubilityofthings.com Their applications range from polymer manufacturing to semiconductor processing.

A primary industrial application of this compound is in polymerization processes. It functions as a "short-stopping" agent in free-radical emulsion polymerization, a critical step in the production of synthetic rubbers. google.com Short-stopping agents terminate the polymerization reaction at a desired point to control the properties, such as Mooney viscosity, of the final elastomer. google.com Combinations of N-isopropylhydroxylamine (IPHA) with primary alkyl hydroxylamines like this compound have been shown to be effective for this purpose. google.com It is also used more broadly as a polymerization inhibitor for vinyl aromatic compounds, preventing premature or unwanted polymerization during transport and storage. googleapis.com

In the electronics industry, this compound is a component in chemical formulations for treating semiconductor surfaces. google.com These compositions are used for cleaning purposes, such as removing photoresist, etch residue, and other contaminants generated during the manufacturing of integrated circuits. google.com In these formulations, the nucleophilic nature of this compound is believed to act as an oxygen scavenger, which helps to prevent the oxidation of metal surfaces on the semiconductor substrate. google.com

This compound hydrochloride also serves as a reagent or catalyst in the synthesis of various chemical intermediates. biosynth.comcymitquimica.com It is used as an inorganic catalyst for the transamidation of primary amides with amines. chemicalbook.comfishersci.ca Furthermore, it is a key intermediate in the synthesis of other compounds, participating in reactions like 1,3-dipolar cycloadditions to create isoxazole (B147169) and isoxazolidine ring structures. chemicalbook.com

The industrial production of this compound hydrochloride itself has been optimized through electrochemical methods. An industrial electrolytic cell using a copper cathode and graphite (B72142) anode can directly synthesize high-purity N-MHA from nitromethane (B149229) in a hydrochloric acid solution. chemicalbook.comresearchgate.net This electrochemical process is presented as a green synthesis method with high efficiency and selectivity, offering an alternative to catalytic hydrogenation methods which can suffer from catalyst poisoning. chemicalbook.comresearchgate.net

| Industrial Process | Role of this compound | Function/Mechanism | Industry |

| Free-Radical Polymerization | Short-stopping agent | Terminates polymerization to control polymer properties (e.g., Mooney viscosity). google.com | Synthetic Rubber |

| Monomer Storage/Transport | Polymerization inhibitor | Prevents unwanted polymerization of vinyl aromatic monomers. googleapis.com | Chemicals |

| Semiconductor Manufacturing | Cleaning agent component | Acts as an oxygen scavenger to remove surface residue and inhibit metal corrosion. google.com | Electronics |

| Chemical Synthesis | Catalyst/Reagent | Catalyzes transamidation; participates in cycloaddition reactions to form heterocycles. chemicalbook.comfishersci.ca | Chemical Manufacturing |

| Chemical Manufacturing | Intermediate | Serves as a building block for producing other chemical products. solubilityofthings.comchemicalbook.com | Pharmaceuticals, Agrochemicals |

Advanced Analytical Characterization Methodologies for N Methylhydroxylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of N-Methylhydroxylamine (Methodology Focus)

Spectroscopic methods are paramount in determining the molecular structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be interpreted to map out its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In ¹H NMR, the chemical shifts of the protons in this compound provide information about their local electronic environment. For instance, studies on N-benzyl-N-methylhydroxylamine have utilized low-temperature NMR to investigate magnetic nonequivalence, which can reveal information about molecular symmetry and dynamic processes like nitrogen inversion. caltech.eduacs.org Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. nih.govspectrabase.com The chemical shift of the methyl carbon in this compound and its derivatives is indicative of the substituents and their electronic effects. For example, in a study of muramyl peptides modified with a methyl N,O-hydroxylamine linker, HMBC (Heteronuclear Multiple Bond Correlation) NMR was used to confirm the attachment of the linker to the anomeric position of the carbohydrate by observing a correlation between the N-CH₃ protons of the linker and the C-1 carbon of the muramyl dipeptide (MDP). nih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| O-benzyl-N-(1-phenylethyl)hydroxylamine | ¹H | CDCl₃ | 1.35 (d, J=6.6 Hz, 3H), 4.15 (q, J=6.6 Hz, 1H), 4.61 (q, J=11.4 Hz, 2H), 5.56 (s, 1H), 7.29 (m, 10H) |

| O-benzyl-N-(1-phenylethyl)hydroxylamine | ¹³C | CDCl₃ | 20.0, 60.7, 76.9, 127.3, 127.5, 127.9, 128.4, 128.5, 128.6, 137.9, 143.0 |

| N-cyclohexyl-O-methylhydroxylamine | ¹H | - | - |

| N-cyclohexyl-O-methylhydroxylamine | ¹³C | - | - |

| O-benzyl-N-(4-phenylbutan-2-yl)hydroxylamine | ¹H | - | - |

| O-benzyl-N-(4-phenylbutan-2-yl)hydroxylamine | ¹³C | - | - |

Note: Specific shift values for the latter two compounds were mentioned as being available in supplementary information of the cited study but are not detailed here.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These methods are based on the absorption or scattering of infrared radiation by the molecule, which excites its vibrational modes.